

Itraconazole molecular formula and molecular weight

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Compound of Interest

Compound Name: *Itraconazole*

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Itraconazole: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties and mechanisms of action of **Itraconazole**, a broad-spectrum triazole antifungal agent. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of its primary signaling pathway.

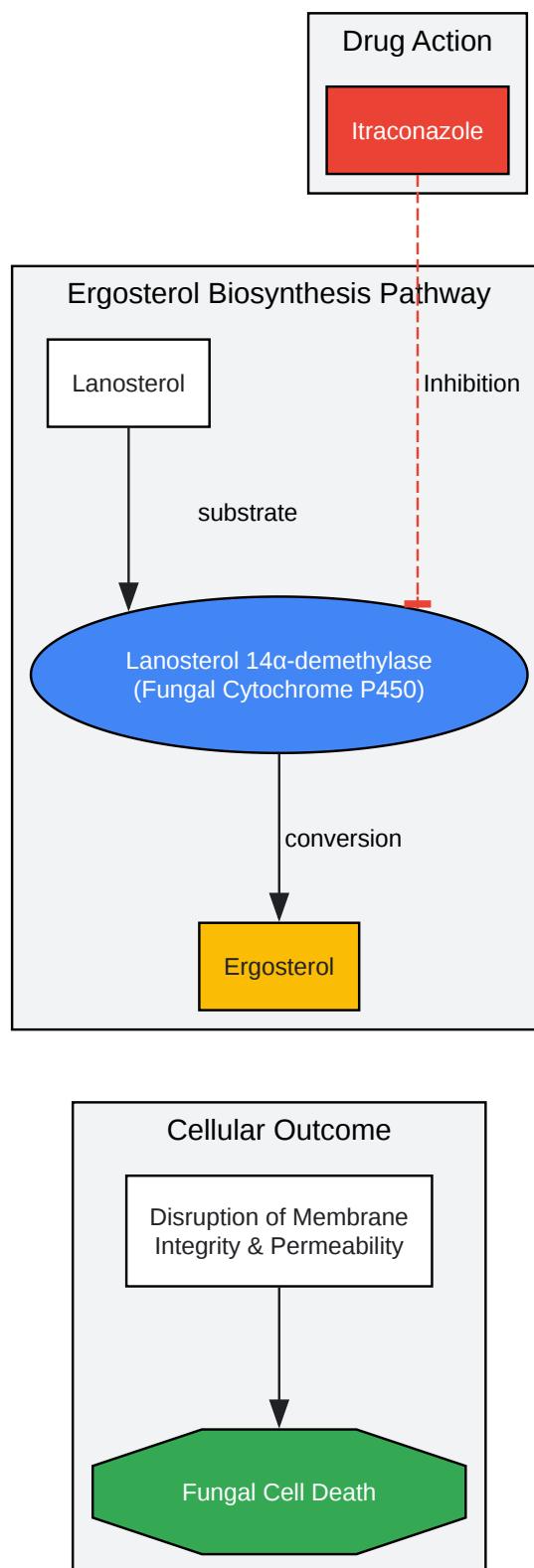
Core Physicochemical and Pharmacokinetic Properties

Itraconazole is a synthetic triazole antifungal agent with a complex chemical structure. Its lipophilic nature contributes to its pharmacokinetic profile, which is characterized by high protein binding.

Property	Value	Citations
Molecular Formula	C ₃₅ H ₃₈ Cl ₂ N ₈ O ₄	[1] [2] [3] [4] [5]
Molecular Weight	705.63 g/mol	[1] [2] [3] [4] [5]
CAS Number	84625-61-6	[1] [2] [3] [4] [5]
IUPAC Name	2-butan-2-yl-4-[4-[4-[4- [(2R,4S)-2-(2,4- dichlorophenyl)-2-(1,2,4- triazol-1-ylmethyl)-1,3- dioxolan-4- yl]methoxy]phenyl]piperazin-1- yl]phenyl]-1,2,4-triazol-3-one	[6]
Melting Point	166.2 °C	[3]
Water Solubility	Insoluble	[1]
Protein Binding	99.8%	[1]

Primary Antifungal Mechanism of Action: Inhibition of Ergosterol Synthesis

Itraconazole exerts its primary antifungal effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway.[\[2\]](#) This enzyme, a member of the cytochrome P-450 family, is responsible for converting lanosterol to ergosterol.[\[2\]](#) Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[\[2\]](#) By inhibiting its synthesis, **Itraconazole** causes the accumulation of toxic sterol intermediates and increases membrane permeability, ultimately leading to fungal cell death.[\[2\]](#)



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Itraconazole's inhibition of the ergosterol synthesis pathway.

Secondary Mechanism of Action: Hedgehog Signaling Pathway Inhibition

In addition to its antifungal properties, **Itraconazole** has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway.^[1] This activity is distinct from its effect on fungal sterol biosynthesis. **Itraconazole** inhibits the Hh pathway at the level of the Smoothened (SMO) receptor, a critical component of the pathway, but through a mechanism different from other known SMO antagonists like cyclopamine.^[1] This inhibition of Hh signaling gives **Itraconazole** potential applications in oncology, as aberrant Hh pathway activation is implicated in several cancers, including basal cell carcinoma and medulloblastoma.^[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Itraconazole**.

Protocol 1: Antifungal Susceptibility Testing (CLSI M38 Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for determining the Minimum Inhibitory Concentration (MIC) of **Itraconazole** against filamentous fungi, such as *Aspergillus fumigatus*.^[4]

1. Inoculum Preparation: a. Subculture the *Aspergillus* isolate onto a nutrient agar like Potato Dextrose Agar (PDA) and incubate at 35°C for 5-7 days to promote conidial sporulation.^[4] b. Prepare a conidial suspension by gently flooding the surface of the mature culture with sterile 0.85% saline containing a wetting agent (e.g., 0.05% Tween 80).^[4] c. Dislodge the conidia by gently rubbing the surface with a sterile cotton swab. d. Transfer the resulting suspension into a sterile tube. Allow larger hyphal fragments to settle for 3-5 minutes.^[4] e. Transfer the upper homogenous suspension to a new sterile tube. f. Adjust the conidial suspension concentration using a hemocytometer or spectrophotometer to a working stock of 0.4×10^4 to 5×10^4 CFU/mL in RPMI 1640 medium.^[4]

2. Antifungal Agent Preparation: a. Prepare a stock solution of **Itraconazole** powder in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the **Itraconazole** stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and

buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 16 μ g/mL.

3. Microdilution Plate Inoculation and Incubation: a. Dispense 100 μ L of each **Itraconazole** dilution into the appropriate wells of the 96-well plate. b. Add 100 μ L of the adjusted fungal inoculum to each well, resulting in a final inoculum concentration of 0.2×10^4 to 2.5×10^4 CFU/mL.[4] c. Include a drug-free well (growth control) containing 100 μ L of RPMI medium and 100 μ L of the inoculum. d. Include an uninoculated well (sterility control) containing 200 μ L of RPMI medium only. e. Seal the plate and incubate at 35°C for 48-72 hours.[2]

4. MIC Determination: a. After incubation, visually examine the wells for fungal growth. b. The MIC is defined as the lowest concentration of **Itraconazole** that causes complete inhibition of visible growth as compared to the growth control well.[2]

Protocol 2: In Vitro CYP3A4 Inhibition Assay (Human Liver Microsomes)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC_{50}) of **Itraconazole** for the cytochrome P450 3A4 (CYP3A4) enzyme using human liver microsomes (HLMs).

1. Reagent Preparation: a. HLMs: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.2-0.4 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4). b. **Itraconazole**: Prepare a stock solution in a suitable solvent (e.g., acetonitrile or DMSO) and perform serial dilutions to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 μ M). c. Probe Substrate: Prepare a solution of a CYP3A4-specific probe substrate, such as midazolam or testosterone, at a concentration close to its Michaelis-Menten constant (K_m). d. NADPH Regeneration System: Prepare a solution containing an NADPH regeneration system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

2. Incubation Procedure: a. In a 96-well plate, pre-warm the HLM suspension, buffer, and **Itraconazole** dilutions to 37°C for 5-10 minutes. b. To each well, add the HLM suspension, the probe substrate, and the **Itraconazole** dilution (or solvent for control wells). c. Initiate the metabolic reaction by adding the NADPH regeneration system to each well. The final incubation volume is typically 200 μ L. d. Incubate the plate at 37°C for a predetermined time

(e.g., 10-20 minutes), ensuring the reaction is within the linear range. e. Terminate the reaction by adding a stop solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.

3. Sample Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for analysis. c. Quantify the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam for midazolam) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis: a. Calculate the percentage of CYP3A4 activity remaining at each **Itraconazole** concentration relative to the solvent control. b. Plot the percent inhibition against the logarithm of the **Itraconazole** concentration. c. Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Protocol 3: Hedgehog Pathway Inhibition Assay (Gli1 mRNA Quantification)

This protocol details the quantification of the Hedgehog pathway downstream target, Gli1, mRNA expression in a suitable cell line (e.g., murine basal cell carcinoma line ASZ-001) following treatment with **Itraconazole**, using quantitative real-time PCR (qRT-PCR).^[1]

1. Cell Culture and Treatment: a. Culture ASZ-001 cells in appropriate media and conditions until they reach approximately 70-80% confluence. b. Treat the cells with various concentrations of **Itraconazole** (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
2. RNA Extraction: a. After treatment, wash the cells with cold phosphate-buffered saline (PBS). b. Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRI Reagent). c. Extract total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol. d. Resuspend the purified RNA pellet in RNase-free water and quantify its concentration and purity using a spectrophotometer.
3. cDNA Synthesis (Reverse Transcription): a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme kit. b. In a typical reaction, combine 1-2 µg of total RNA with reverse transcriptase, dNTPs, and random hexamer or oligo(dT)

primers. c. Perform the reaction in a thermocycler according to the kit's recommended temperature profile (e.g., 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).

4. Quantitative Real-Time PCR (qPCR): a. Prepare a qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green), forward and reverse primers specific for Gli1, and a reference gene (e.g., Actin or GAPDH), and the synthesized cDNA template.^[1] b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).^[1] c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis: a. Determine the cycle threshold (Ct) value for Gli1 and the reference gene in both treated and control samples. b. Calculate the relative change in Gli1 expression using the $\Delta\Delta Ct$ method. The expression of Gli1 in treated samples is normalized to the reference gene and then compared to the normalized expression in the vehicle-treated control samples.

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References

- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

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